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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
The 2,3-diphenylindole scaffold is a privileged structural motif in medicinal chemistry and

materials science. The potential for tautomerism in substituted derivatives of this core structure

introduces a layer of complexity that can significantly influence molecular properties, including

receptor binding, solubility, and metabolic stability. Understanding and characterizing the

tautomeric forms of these compounds is therefore critical for rational drug design and the

development of novel functional materials. This technical guide provides a comprehensive

overview of the potential tautomeric forms of substituted 2,3-diphenylindoles, established

synthetic routes, and detailed experimental and computational protocols for their investigation.

While specific quantitative data on the tautomeric equilibrium of this particular class of

compounds is scarce in the public domain, this guide offers a robust framework for researchers

to conduct their own analyses.

Introduction to Tautomerism in 2,3-Diphenylindoles
Tautomers are constitutional isomers that readily interconvert, most commonly through the

migration of a proton. In the context of substituted 2,3-diphenylindoles, the primary form of

tautomerism to consider is a type of keto-enol tautomerism, specifically involving an imine-

enamine or, more accurately, an indolenine-indole equilibrium. The core 2,3-diphenylindole

structure can exist in its aromatic 1H-indole form. However, protonation at the C3 position can

lead to a non-aromatic 3H-indole (indolenine) tautomer. The position of this equilibrium can be
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significantly influenced by the nature and position of substituents on the phenyl rings and the

indole nucleus, as well as by the solvent.

A key potential tautomeric equilibrium in appropriately substituted 2,3-diphenylindoles is the

equilibrium between the 2,3-diphenyl-1H-indole and its corresponding 2,3-diphenyl-3H-indole

tautomer. Furthermore, if a hydroxyl group is present at the C3 position, a keto-enol type

tautomerism between a 3-hydroxy-3H-indole and a 3-oxo-2,3-dihydro-1H-indole can be

envisaged.

Potential Tautomeric Forms
The primary tautomeric relationship to consider for the 2,3-diphenylindole core involves the

migration of a proton from the nitrogen atom (N1) to the C3 position, leading to an equilibrium

between the aromatic 1H-indole and the non-aromatic 3H-indole (indolenine) forms.

Caption: Prototropic tautomerism in the 2,3-diphenylindole core.

For derivatives bearing a hydroxyl group at a strategic position, such as a hypothetical 3-

hydroxy-2,3-diphenyl-3H-indole, a keto-enol tautomerism with the corresponding 2,3-

diphenylindol-3(2H)-one can exist.

Synthesis of Substituted 2,3-Diphenylindoles
Several classical and modern synthetic methods can be employed to prepare the 2,3-

diphenylindole scaffold. The choice of method often depends on the desired substitution

pattern and the availability of starting materials.
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Synthesis
Method

Starting
Materials

Key
Reagents/Cata
lysts

General
Conditions

Typical Yield
(%)

Fischer Indole

Synthesis

Phenylhydrazine,

Desoxybenzoin

(1,2-

diphenylethanon

e)

Brønsted or

Lewis acids (e.g.,

ZnCl₂, PPA)

Heating 60-85

Larock Indole

Annulation

o-Iodoaniline,

Diphenylacetylen

e

Pd catalyst (e.g.,

Pd(OAc)₂), Base

(e.g., K₂CO₃)

Heating in a

polar aprotic

solvent (e.g.,

DMF)

70-95

Bischler-Möhlau

Synthesis

α-Bromo-

deoxybenzoin,

Aniline

Aniline (as

reactant and

base), Heat

High

temperatures,

often with

microwave

irradiation

50-80

Detailed Experimental Protocols
3.1.1. Fischer Indole Synthesis of 2,3-Diphenyl-1H-indole

Materials: Phenylhydrazine (1.0 mmol), Desoxybenzoin (1.0 mmol), Zinc chloride (ZnCl₂, 2.0

mmol), Ethanol (10 mL).

Procedure:

A mixture of phenylhydrazine (1.0 mmol) and desoxybenzoin (1.0 mmol) in ethanol (10

mL) is stirred at room temperature for 30 minutes to form the corresponding

phenylhydrazone.

Anhydrous zinc chloride (2.0 mmol) is added to the mixture.

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours,

with reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-

cold water (50 mL).

The resulting precipitate is collected by filtration, washed with water, and dried.

The crude product is purified by recrystallization from ethanol or by column

chromatography on silica gel.

3.1.2. Microwave-Assisted Bischler-Möhlau Synthesis of 2,3-Diphenyl-1H-indole

Materials: 2-Bromo-1,2-diphenylethan-1-one (α-bromo-deoxybenzoin) (1.0 mmol), Aniline

(5.0 mmol).

Procedure:

In a 10 mL microwave vial, combine 2-bromo-1,2-diphenylethan-1-one (1.0 mmol) and

aniline (5.0 mmol). Aniline serves as both the reactant and the base.

Seal the vial and place it in a microwave reactor.

Irradiate the mixture at 150 °C for 10-20 minutes.

After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with

1M HCl (2 x 10 mL) to remove excess aniline, followed by a wash with saturated sodium

bicarbonate solution (10 mL) and brine (10 mL).

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Experimental and Computational Analysis of
Tautomerism
A combination of spectroscopic and computational methods is essential for the comprehensive

study of tautomeric equilibria.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[1]

The tautomeric equilibrium is often slow on the NMR timescale, allowing for the observation of

distinct signals for each tautomer.

Experimental Protocol for NMR Analysis:

Sample Preparation: Prepare solutions of the substituted 2,3-diphenylindole in a range of

deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, Acetone-d₆) at a

concentration of approximately 5-10 mg/mL.

¹H NMR Spectroscopy:

Acquire ¹H NMR spectra for each solution. The chemical shift of the N-H proton in the 1H-

indole tautomer is typically observed in the range of δ 8-12 ppm and is often broad. The

appearance of a new set of signals, particularly in the aromatic region, may indicate the

presence of the 3H-indole tautomer.

The ratio of the tautomers can be determined by integrating the signals corresponding to

each form.

¹³C NMR Spectroscopy:

Acquire ¹³C NMR spectra. The chemical shifts of the carbons involved in the tautomerism

(C2 and C3) will be significantly different between the 1H-indole and 3H-indole forms. In

the 3H-indole, C3 will be sp³-hybridized and appear at a much higher field compared to its

sp²-hybridized counterpart in the 1H-indole.

Variable Temperature (VT) NMR:

Perform ¹H NMR experiments at different temperatures (e.g., from 25 °C to 100 °C, and

down to lower temperatures if the solvent allows). Changes in the relative integrals of the

signals for the two tautomers can be used to determine the thermodynamic parameters

(ΔH°, ΔS°, and ΔG°) of the tautomeric equilibrium.

UV-Vis Spectroscopy
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UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic

structures of the tautomers will result in distinct absorption spectra.[2] The aromatic 1H-indole

tautomer is expected to have a different λmax compared to the non-aromatic 3H-indole

tautomer.

Experimental Protocol for UV-Vis Analysis:

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a

suitable wavelength range (e.g., 200-500 nm).

Data Analysis: Analyze the changes in the absorption maxima and the overall spectral shape

as a function of solvent polarity. The presence of an isosbestic point can be indicative of a

two-component equilibrium.

X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[3]

By determining the precise atomic positions, it can definitively identify which tautomer is

present in the crystal lattice.

Experimental Protocol for X-ray Crystallography:

Crystal Growth: Grow single crystals of the substituted 2,3-diphenylindole suitable for X-ray

diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow

cooling of a saturated solution.

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

Structure Solution and Refinement: Solve and refine the crystal structure to determine the

molecular geometry and identify the tautomeric form present.

Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative

stabilities of tautomers and for understanding the factors that influence the tautomeric

equilibrium.[4][5]
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Computational Protocol:

Structure Optimization: Perform geometry optimizations for all possible tautomers in the gas

phase and in various solvents using a continuum solvent model (e.g., PCM). A suitable level

of theory, such as B3LYP with a 6-31G(d,p) basis set, is a good starting point.

Frequency Calculations: Perform frequency calculations to confirm that the optimized

structures are true minima on the potential energy surface and to obtain thermodynamic data

(enthalpy and Gibbs free energy).

Energy Calculations: The relative energies of the tautomers can be used to predict the

equilibrium constant (K_T) using the equation: ΔG° = -RTln(K_T).

Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-

Vis spectra, and NMR chemical shifts can be predicted to aid in the interpretation of

experimental data.
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Caption: Experimental workflow for the study of tautomerism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1293544?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The tautomeric behavior of substituted 2,3-diphenylindoles is a critical aspect of their chemical

characterization that has significant implications for their application in drug discovery and

materials science. Although specific quantitative data for this class of compounds is not

extensively documented, this guide provides a comprehensive framework for their

investigation. By employing a combination of modern synthetic methods and a suite of

analytical and computational techniques, researchers can elucidate the tautomeric equilibria of

these fascinating molecules, paving the way for a deeper understanding of their structure-

activity relationships and the rational design of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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